molecular formula C19H23NO4S B4107063 Ethyl 3-methyl-5-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiophene-2-carboxylate

Ethyl 3-methyl-5-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiophene-2-carboxylate

Cat. No.: B4107063
M. Wt: 361.5 g/mol
InChI Key: NVLJLKBHTVCSHH-UHFFFAOYSA-N
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Description

Ethyl 5-{[(4-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate is a complex organic compound with the molecular formula C21H25NO5S. This compound is known for its unique structural features, which include a thiophene ring, an ester group, and an isopropylphenoxy moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-5-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiophene-2-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Ester Group: The ester group is introduced via esterification, where the carboxylic acid group reacts with ethanol in the presence of an acid catalyst.

    Attachment of the Isopropylphenoxy Group: This step involves a nucleophilic substitution reaction where the phenol derivative reacts with an appropriate alkyl halide.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(4-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-{[(4-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-acetyl-2-{[(2-isopropylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate
  • Ethyl 4-methyl-2-{[(1-naphthyloxy)acetyl]amino}-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate

Uniqueness

Ethyl 5-{[(4-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiophene ring, ester group, and isopropylphenoxy moiety makes it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 3-methyl-5-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-5-23-19(22)18-13(4)10-17(25-18)20-16(21)11-24-15-8-6-14(7-9-15)12(2)3/h6-10,12H,5,11H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLJLKBHTVCSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)COC2=CC=C(C=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-methyl-5-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-methyl-5-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiophene-2-carboxylate
Reactant of Route 3
Ethyl 3-methyl-5-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiophene-2-carboxylate
Reactant of Route 4
Ethyl 3-methyl-5-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiophene-2-carboxylate
Reactant of Route 5
Ethyl 3-methyl-5-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiophene-2-carboxylate
Reactant of Route 6
Ethyl 3-methyl-5-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiophene-2-carboxylate

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